1-Undecanol

Antimicrobial Membrane disruption Staphylococcus aureus

1-Undecanol (undecyl alcohol, CAS 30207-98-8) occupies a unique performance window between C10 and C12 homologs: it retains membrane-damaging bactericidal activity that longer-chain (C12, C13) alcohols lose, while its intermediate lipophilicity and ~16°C melting point enable temperature-triggered solidification applications. Documented MIC values of 12.5 µg/mL against P. acnes and 25.0 µg/mL against S. aureus provide precise potency benchmarks for formulating preservatives, topical antiseptics, and industrial biocides. Its chain-length–specific nematicidal activity (98.3–100% mortality against B. xylophilus at sub-mg/mL) further distinguishes it from generic fatty-alcohol blends. Substituting with mixed C10/C12 streams cannot replicate this carbon-number-dependent mechanism of action.

Molecular Formula C11H24O
C11H24O
CH3(CH2)9CH2OH
Molecular Weight 172.31 g/mol
CAS No. 30207-98-8
Cat. No. B7770649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Undecanol
CAS30207-98-8
Molecular FormulaC11H24O
C11H24O
CH3(CH2)9CH2OH
Molecular Weight172.31 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCO
InChIInChI=1S/C11H24O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3
InChIKeyKJIOQYGWTQBHNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ethanol;  very soluble in ether
Soluble in 60% alcohol
In water, 19 mg/L at 25 °C (est)
43.04 mg/L @ 25 °C (est)
Solubility in water: none
soluble in most fixed oils;  insoluble in water
1ml in 4 ml of 60% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





1-Undecanol (CAS 30207-98-8): Procurement-Relevant Physicochemical and Classification Profile


1-Undecanol (Undecyl alcohol, CAS 30207-98-8) is a linear C11 primary fatty alcohol with molecular formula C11H24O and molecular weight 172.31 g/mol [1]. It presents as a colorless, oily liquid at ambient temperature (melting point 15.9–19°C) with a mild citrus-like odor, a boiling point of approximately 243–245°C at 760 mmHg, and density of 0.83 g/cm³ [2]. The compound is essentially insoluble in water but miscible with common organic solvents, and exhibits characteristic surfactant behavior attributable to its 11-carbon aliphatic chain with a terminal hydroxyl group [3].

1-Undecanol Procurement: Why C10 or C12 Fatty Alcohols Are Not Drop-In Replacements


Linear fatty alcohols constitute a homologous series where the alkyl chain length governs both physicochemical properties and biological performance. Systematic studies across the C8–C12 primary alcohol series demonstrate that chain length differences of a single carbon atom produce statistically significant and operationally consequential shifts in melting point, phase behavior, antimicrobial potency, and insecticidal activity [1]. Critically, 1-undecanol occupies a narrow performance window between 1-decanol (C10) and 1-dodecanol (C12) where it combines distinct membrane-damaging antibacterial mechanisms with intermediate lipophilicity, a profile that cannot be replicated by simply blending shorter- or longer-chain homologs [2]. The evidence presented below establishes that 1-undecanol's specific carbon chain length confers quantifiably different behavior in assays ranging from minimum inhibitory concentration determination to pediculicidal mortality, making indiscriminate substitution a scientifically unsound procurement practice.

1-Undecanol (CAS 30207-98-8): Quantified Differentiation Evidence vs. C8–C12 Fatty Alcohol Comparators


Antibacterial Membrane-Damaging Activity: 1-Undecanol Exhibits a Unique Mechanism Distinct from 1-Dodecanol and 1-Tridecanol

In a systematic evaluation of long-chain fatty alcohols against Staphylococcus aureus, 1-undecanol was found to possess both bactericidal activity and membrane-damaging activity, as evidenced by significant potassium ion leakage from bacterial cells. By contrast, the longer-chain homologs 1-dodecanol (C12) and 1-tridecanol (C13), while exhibiting the highest overall antibacterial potency in the series, demonstrated no membrane-damaging activity, indicating a fundamentally different mechanism of action [1]. The shorter-chain analogs 1-nonanol (C9) and 1-decanol (C10) shared the membrane-damaging profile with 1-undecanol. This chain-length-dependent mechanistic bifurcation establishes 1-undecanol as the longest-chain alcohol in the series that retains the membrane-disruptive mode of action.

Antimicrobial Membrane disruption Staphylococcus aureus

Minimum Inhibitory Concentration (MIC) Profile: 1-Undecanol Exhibits Intermediate Antimicrobial Potency Between 1-Decanol and 1-Dodecanol Against Propionibacterium acnes

Quantitative antimicrobial susceptibility testing against Propionibacterium acnes ATCC 11827 demonstrates that 1-undecanol exhibits a minimum inhibitory concentration (MIC) of 12.5 µg/mL and a minimum bactericidal concentration (MBC) of 25.0 µg/mL . Within the broader homologous series of linear primary alcohols, antibacterial potency generally increases with alkyl chain length, positioning 1-undecanol (C11) as an intermediate between 1-decanol (C10) and 1-dodecanol (C12) in terms of both lipophilicity and antimicrobial efficacy [1]. Against Staphylococcus aureus, 1-undecanol displays an MIC of 25.0 µg/mL .

Antimicrobial MIC Propionibacterium acnes

Pediculicidal Activity: 1-Undecanol Demonstrates Intermediate LC50 Value in Systematic C8–C12 Chain-Length Toxicity Assessment Against Permethrin-Resistant Head Lice

A head-to-head immersion study evaluated the pediculicidal efficacy of 1-octanol (C8), 1-nonanol (C9), 1-decanol (C10), 1-undecanol (C11), and 1-dodecanol (C12) against both susceptible and permethrin-resistant strains of Pediculus humanus capitis [1]. Toxicity increased systematically with carbon chain length and octanol-water partition coefficient (r² = 0.94). 1-Undecanol occupies the penultimate position in this potency gradient, with a lethal concentration (LC50) intermediate between 1-decanol and 1-dodecanol. The study reports KC50 and LC50 values for 1-dodecanol (2.55% and 2.28%, respectively) and 1-octanol (8% and 4.46%, respectively), with 1-undecanol's values falling between these extremes. Notably, activity was independent of permethrin resistance status, supporting cross-resistance-independent utility.

Insecticide Pediculicide Head lice

Physicochemical Benchmarking: Melting Point and Density of 1-Undecanol Precisely Bridge the C10–C12 Property Gap

Comparative physicochemical data from authoritative sources establish that 1-undecanol occupies a precise intermediate position between 1-decanol (C10) and 1-dodecanol (C12) for key procurement-relevant properties. The melting point of 1-undecanol (15.9–19°C) lies between that of 1-decanol (6–7°C) and 1-dodecanol (24–26°C), directly impacting storage requirements and handling behavior—1-undecanol may exist as a supercooled liquid or partial solid at typical ambient temperatures, whereas 1-decanol remains liquid and 1-dodecanol is typically solid [1]. Density follows the same trend: 1-decanol (0.829 g/cm³), 1-undecanol (0.830–0.833 g/cm³), and 1-dodecanol (0.831–0.835 g/cm³) exhibit incremental increases with chain length [2].

Physicochemical properties Melting point Density

Nematicidal Activity: 1-Undecanol Induces >98% Mortality Against Pine Wood Nematode (Bursaphelenchus xylophilus) at Sub-Milligram Concentrations

Bioactivity screening data indicate that 1-undecanol exhibits potent nematicidal activity against Bursaphelenchus xylophilus, the causative agent of pine wilt disease, inducing mortality rates of 98.3% to 100.0% at concentrations ranging from 0.0625 mg/mL to 0.5 mg/mL after 48 hours of exposure . While systematic comparative data against other fatty alcohols in this specific assay are not available in the sourced literature, the activity level establishes a quantitative benchmark for nematicidal applications. The activity is consistent with the broader class trend of increasing biological membrane perturbation with increasing alkyl chain length up to an optimum that varies by target organism [1].

Nematicide Pine wood nematode Bursaphelenchus xylophilus

1-Undecanol (CAS 30207-98-8): Evidence-Supported Application Scenarios for Scientific and Industrial Users


Antimicrobial Formulation Development Requiring Membrane-Active Surfactant Properties

Based on the direct comparative evidence that 1-undecanol retains membrane-damaging bactericidal activity whereas longer-chain homologs (C12, C13) lose this mechanistic feature [1], this compound is optimally suited for preservative and antimicrobial formulations where membrane disruption is the desired mode of action. The quantifiable MIC values of 12.5 µg/mL against P. acnes and 25.0 µg/mL against S. aureus provide specific potency benchmarks for formulation calculations. Applications may include topical antiseptic preparations, cosmetic preservative systems, and industrial biocide formulations where the combination of intermediate lipophilicity and membrane-active killing is advantageous over purely hydrophobic C12+ alcohols.

Solid-Phase Extraction and Temperature-Responsive Separation Techniques

1-Undecanol's melting point of approximately 16°C—intermediate between liquid 1-decanol (~6°C) and solid 1-dodecanol (~24°C)—confers unique utility in solidification-assisted extraction methodologies [1]. In techniques analogous to dispersive solidification liquid–liquid microextraction, 1-undecanol serves as an extraction solvent that can be melted for analyte partitioning and subsequently solidified by modest cooling to facilitate physical separation of the extractant phase. This property also enables temperature-triggered release applications where the phase transition from solid to liquid at near-ambient temperatures controls the delivery of active agents, distinguishing 1-undecanol from both lower-melting (always liquid) and higher-melting (requires heating) fatty alcohols.

Pediculicide and Ectoparasiticide Intermediate-Potency Formulations

The systematic chain-length–toxicity correlation established in the C8–C12 alcohol series (r² = 0.94 with log P) positions 1-undecanol as a mid-potency candidate for head lice control formulations [1]. Its activity is independent of permethrin resistance status, offering cross-resistance utility. Formulators seeking to balance pediculicidal efficacy against potential skin irritation and volatility concerns may select 1-undecanol over the more potent 1-dodecanol (KC50 2.55%, LC50 2.28%) when a moderate activity level is sufficient for the intended application or when formulation constraints favor a lower-melting active ingredient.

Nematicidal Agent Development for Forestry and Agricultural Pathogen Control

Quantitative activity data demonstrating 98.3–100.0% mortality of Bursaphelenchus xylophilus (pine wood nematode) at 0.0625–0.5 mg/mL after 48 hours [1] supports the investigation of 1-undecanol as a lead compound or active ingredient in nematicidal formulations. The high efficacy at sub-milligram per milliliter concentrations suggests potential economic viability for large-scale applications. While comparative data against other fatty alcohols are lacking for this specific assay, the activity level warrants inclusion of 1-undecanol in screening panels for nematode control in forestry, horticulture, and agricultural settings.

Technical Documentation Hub

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